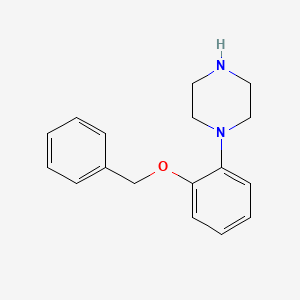

1-(2-(Benzyloxy)phenyl)piperazine

Descripción general

Descripción

1-(2-(Benciloxi)fenil)piperazina es un compuesto sintético que pertenece a la familia de la piperazina. Se caracteriza por un grupo benciloxi unido a un anillo fenilo, que a su vez está conectado a una unidad de piperazina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(2-(benciloxi)fenil)piperazina normalmente implica la reacción de piperazina con cloruro de 2-(benciloxi)bencilo en condiciones controladas. La reacción se lleva a cabo generalmente en presencia de una base, como el hidróxido de sodio, para facilitar la reacción de sustitución nucleófila. La mezcla de reacción se purifica entonces mediante recristalización o cromatografía para obtener el producto deseado .

Métodos de producción industrial

En un entorno industrial, la producción de 1-(2-(benciloxi)fenil)piperazina puede implicar reacciones por lotes a gran escala utilizando rutas sintéticas similares. El proceso se optimiza para obtener mayores rendimientos y pureza, empleando a menudo técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

1-(2-(Benciloxi)fenil)piperazina sufre diversas reacciones químicas, incluyendo:

Oxidación: El grupo benciloxi puede oxidarse para formar los correspondientes derivados del ácido benzoico.

Reducción: Las reacciones de reducción pueden convertir el grupo benciloxi en un derivado del alcohol bencílico.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en la posición bencílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.

Productos principales

Oxidación: Derivados del ácido benzoico.

Reducción: Derivados del alcohol bencílico.

Sustitución: Diversos derivados de piperazina sustituidos en función del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por sus posibles efectos sobre los sistemas biológicos, incluyendo su interacción con diversos receptores.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a los trastornos neurológicos.

Industria: Utilizado en la producción de productos químicos especiales y como precursor en la síntesis de otros derivados de la piperazina

Mecanismo De Acción

El mecanismo de acción de 1-(2-(benciloxi)fenil)piperazina implica su interacción con dianas moleculares específicas, como los receptores del sistema nervioso central. El grupo benciloxi mejora la capacidad del compuesto para cruzar la barrera hematoencefálica, permitiéndole ejercer sus efectos sobre las vías neurológicas. Se sabe que la unidad de piperazina interactúa con los receptores de serotonina y dopamina, lo que puede modular la actividad de los neurotransmisores .

Comparación Con Compuestos Similares

Compuestos similares

1-Fenilpiperazina: Carece del grupo benciloxi, lo que da lugar a diferentes propiedades farmacológicas.

1-Bencilpiperazina: Contiene un grupo bencilo en lugar de un grupo benciloxi, lo que provoca variaciones en su reactividad química y actividad biológica

Singularidad

1-(2-(Benciloxi)fenil)piperazina es único debido a la presencia del grupo benciloxi, que le confiere propiedades químicas y biológicas distintas. Esta característica estructural mejora su capacidad de interactuar con dianas moleculares específicas, lo que lo convierte en un compuesto valioso en la química medicinal y otras áreas de investigación científica .

Propiedades

IUPAC Name |

1-(2-phenylmethoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQUPQGZDGZYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96221-84-0 | |

| Record name | 1-2-(Phenylmethoxyphenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH49W5HEP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloromethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3317474.png)

![4-[(Ethylamino)methyl]benzoic acid](/img/structure/B3317508.png)